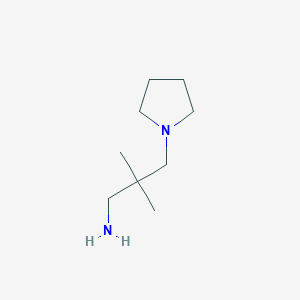

2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine

Description

2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is a tertiary amine featuring a propan-1-amine backbone with two methyl groups at the C2 position and a pyrrolidin-1-yl substituent at C2. Its molecular formula is C₁₀H₂₀N₂, and it has a molecular weight of 168.28 g/mol (estimated based on analogs in ). This structural motif is common in medicinal chemistry, particularly in compounds targeting central nervous system receptors, such as κ-opioid receptor (KOR) antagonists .

Properties

IUPAC Name |

2,2-dimethyl-3-pyrrolidin-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-9(2,7-10)8-11-5-3-4-6-11/h3-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETCAGQZWBVYMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)CN1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301285321 | |

| Record name | β,β-Dimethyl-1-pyrrolidinepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681247-27-8 | |

| Record name | β,β-Dimethyl-1-pyrrolidinepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=681247-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β,β-Dimethyl-1-pyrrolidinepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring are often used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Biochemical Pathways

It’s worth noting that the pyrrolidine ring is a common feature in many bioactive molecules, suggesting that this compound may interact with multiple biochemical pathways .

Biochemical Analysis

Biochemical Properties

2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with kappa opioid receptors (KOR) with high affinity, as well as with mu opioid receptors (MOR) and delta opioid receptors (DOR) to a lesser extent. These interactions suggest that this compound may modulate signaling pathways mediated by these receptors.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce the elevation of spiradoline-induced plasma prolactin levels in rats. This indicates that this compound can impact hormonal regulation and stress responses in cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a kappa opioid receptor antagonist, blocking the effects of KOR agonists. This antagonistic action can lead to alterations in pain perception, mood regulation, and stress responses at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, but its efficacy may decrease due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular signaling and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as reducing stress-induced behaviors in mice. At higher doses, it can cause toxic or adverse effects, including disruptions in normal cellular functions and potential toxicity. Understanding the dosage-dependent effects is crucial for its safe and effective use in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and duration of action.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments, affecting its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its activity and function. Understanding its subcellular distribution is essential for elucidating its precise mechanisms of action.

Biological Activity

2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is an organic compound featuring a pyrrolidine ring, which is often associated with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and as an intermediate in synthesizing various pharmaceuticals.

- Molecular Formula : C9H20N2

- Molecular Weight : 156.27 g/mol

- InChI Code :

InChI=1S/C9H20N2/c1-9(2,7-10)8(11)6-4-3-5-11/h3-7,10H2,1-2H3.

Research indicates that compounds with a pyrrolidine moiety can influence neurotransmitter systems and may exhibit psychoactive properties. The specific mechanisms of action for this compound are not fully elucidated but may involve:

- Modulation of Receptor Activity : This compound has shown interactions with various receptors, including kappa opioid receptors (KOR), mu opioid receptors (MOR), and delta opioid receptors (DOR) .

- Enzyme Inhibition : It may inhibit certain enzymes, affecting cellular processes and signaling pathways .

Biological Activity and Applications

Studies have highlighted the biological activity of this compound in various contexts:

Interaction Studies

Interaction studies focus on the compound's binding affinity to biological targets using techniques such as:

- Radiolabeled Binding Assays

- Cell-Based Functional Assays

These studies are crucial for assessing the therapeutic potential and safety of this compound in drug development .

Case Studies

- Neurotransmitter Modulation : In one study, it was observed that this compound reduced the elevation of spiradoline-induced plasma prolactin levels in rats, suggesting its role in modulating neuroendocrine functions .

- Anticancer Activity : Preliminary research indicates that derivatives of this compound may exhibit anticancer properties. For instance, modifications to the pyrrolidine structure can enhance or reduce cytotoxicity against specific cancer cell lines .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C9H20N2 |

| Molecular Weight | 156.27 g/mol |

| Binding Affinity (KOR) | High affinity |

| Binding Affinity (MOR/DOR) | Lower affinity |

| Anticancer Activity | Variable based on derivatives |

Scientific Research Applications

Biochemical Pathways

The compound influences various biochemical pathways by interacting with enzymes and proteins. It has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. For example, it reduces spiradoline-induced plasma prolactin levels in animal models, indicating its role in neuroendocrine regulation .

Neuropharmacology

In neuropharmacology, 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is being studied for its potential to treat conditions related to opioid receptor dysregulation. Its ability to antagonize kappa opioid receptors may help in managing pain without the addictive properties associated with traditional opioids .

Cancer Research

Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Modifications to the pyrrolidine structure can enhance or reduce cytotoxicity against specific cancer cell lines. This aspect is under investigation for developing new cancer therapies .

Case Study 1: Neurotransmitter Modulation

In one study involving rats, the administration of this compound resulted in a significant reduction of spiradoline-induced plasma prolactin levels. This finding suggests its potential role in modulating neurotransmitter systems and neuroendocrine functions .

Case Study 2: Anticancer Activity

Research on structural derivatives of this compound indicated varying degrees of cytotoxicity against cancer cell lines. Some derivatives showed promising results in inhibiting tumor growth, warranting further exploration into their mechanisms of action and therapeutic potential .

Comparison with Similar Compounds

Steric and Electronic Effects

Physicochemical Properties

- Salt Forms : The oxalic acid salt of 2-(pyrrolidin-1-yl)propan-1-amine () improves aqueous solubility, a critical factor in formulation development.

Preparation Methods

Nucleophilic Substitution of 3-Chloro-N,N-dimethylpropan-1-amine with Pyrrolidine

A common and straightforward synthetic approach involves the nucleophilic substitution reaction between 3-chloro-N,N-dimethylpropan-1-amine and pyrrolidine. In this method, the chlorine atom on the propanamine derivative is displaced by the nucleophilic nitrogen of pyrrolidine, resulting in the formation of the target compound.

Reaction Summary:

- Starting materials: 3-chloro-N,N-dimethylpropan-1-amine and pyrrolidine

- Reaction type: Nucleophilic substitution (likely SN2)

- Conditions: Typically carried out under mild heating in a suitable solvent (e.g., polar aprotic solvents)

- Outcome: Formation of 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-amine

This method benefits from operational simplicity and relatively high yields. The reaction mechanism involves the lone pair on the pyrrolidine nitrogen attacking the electrophilic carbon bearing the chlorine substituent, displacing the chloride ion.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 3-chloro-N,N-dimethylpropan-1-amine + Pyrrolidine | Nucleophilic substitution reaction |

| 2 | Solvent (e.g., acetonitrile or DMF), mild heat | Facilitate displacement of chloride |

| 3 | Workup and purification | Isolation of the amine product |

This approach is widely referenced in synthetic protocols for related amines and is considered a reliable route for preparing the target compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reaction | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | 3-chloro-N,N-dimethylpropan-1-amine + Pyrrolidine | SN2 displacement of Cl by pyrrolidine | Simple, direct, good yields | Requires halogenated precursor |

| Boc-protected amino acid route | Boc-amino acids, acetonitrile, hydrazine, pyrrolidine derivatives | Multi-step with protection/deprotection | Allows complex functionalization | Multi-step, time-consuming |

| Transition-metal catalysis | Alkenes, amines, metal catalysts (Rh, Pd, Ir) | Catalytic C–N bond formation | High selectivity, atom economy | Requires catalyst optimization |

Q & A

Q. What synthetic routes are recommended for preparing 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine, and what intermediates require rigorous monitoring?

- Methodological Answer : A two-step approach is often employed:

Mannich Reaction : React 2,2-dimethylpropanal with pyrrolidine and an amine source (e.g., ammonium chloride) under acidic conditions to form the β-amino carbonyl intermediate. Monitor the reaction via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) to confirm completion .

Reductive Amination : Reduce the intermediate using sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C. Key intermediates include the imine (monitored by FT-IR for C=N stretch at ~1640 cm⁻¹) and the final amine (verified by ¹H NMR for disappearance of aldehyde proton at δ 9.6–10.0) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- ¹³C NMR : Expect signals for the pyrrolidine carbons (δ 45–55 ppm), quaternary dimethyl carbons (δ 25–30 ppm), and the amine-bearing carbon (δ 50–55 ppm). Compare with analogous compounds like 3-methoxy-N-((8-methyl-2-(pyrrolidin-1-yl)quinolin-3-yl)methyl)propan-1-amine, where pyrrolidine carbons appear at δ 46–51 ppm .

- HRMS : Use ESI+ mode; theoretical [M+H]+ for C10H21N2 is 169.1705. Calibrate with a reference standard (e.g., PF-04455242, a structurally similar kappa-opioid antagonist) .

Q. How should researchers handle contradictions in experimental vs. computational NMR data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. For example:

- DFT Calculations : Use the B3LYP/6-311+G(d,p) method (as validated for thermochemical accuracy in small amines ) to predict shifts. Compare with experimental data (e.g., δ 58.7 ppm for a similar amine’s methylene group ).

- Solvent Correction : Apply the IEF-PCM solvation model to adjust for CDCl3 interactions .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

- Methodological Answer :

- Exchange-Correlation Functionals : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange to model the amine’s lone pair delocalization. This approach reduces errors in atomization energy predictions to <2.4 kcal/mol .

- Reactivity Analysis : Calculate Fukui indices to identify nucleophilic sites (e.g., the primary amine) and electrophilic regions (e.g., the pyrrolidine ring) .

Q. What strategies are effective for resolving structural ambiguities in crystallographic studies of this compound?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for high-resolution data (R1 < 5%). For twinned crystals, apply the TWIN/BASF commands to refine the twin law .

- Hydrogen Bonding : Analyze the amine’s H-bonding network (e.g., N–H···O interactions) using Mercury 4.3. Compare with adamantyl-propan-1-amine derivatives, where H-bonds stabilize the crystal lattice .

Q. How can researchers investigate the pharmacological potential of this compound as a CNS-targeting agent?

- Methodological Answer :

- Receptor Docking : Use AutoDock Vina to model interactions with kappa-opioid receptors (KORs). Reference PF-04455242’s binding mode (Ki = 0.6 nM) .

- In Vitro Assays : Perform cAMP inhibition assays in HEK293 cells transfected with KORs. Use 10 µM naloxone as a control antagonist .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.